molecular formula C21H17N3S B608093 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine CAS No. 1426047-44-0

4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine

Cat. No.: B608093
CAS No.: 1426047-44-0
M. Wt: 343.44
InChI Key: FDBBOBMQYVUQMF-UHFFFAOYSA-N
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Description

IND24 is an antiprion agent. It acts by extending the lives of prion-infected animals.

Biological Activity

4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine, with a CAS number of 1426047-44-0, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and research findings.

The molecular structure of the compound is characterized by the following properties:

PropertyValue
Molecular FormulaC21H17N3S
Molecular Weight343.445 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point559.6 ± 52.0 °C
Flash Point292.2 ± 30.7 °C
LogP4.85

The compound exhibits biological activity primarily through its interaction with specific protein targets involved in cellular signaling pathways. Notably, it has been studied for its potential role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle regulation.

Pharmacological Studies

Research has indicated that derivatives of thiazole and pyridine compounds can exhibit significant inhibitory effects on cancer cell proliferation. For example, a study highlighted the potency of thiazole derivatives as selective inhibitors of CDK4 and CDK6, demonstrating their potential in cancer therapy . The mechanism involves the inhibition of cell cycle progression in cancer cells, leading to reduced tumor growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or structurally similar to this compound:

  • Inhibition of Cancer Cell Lines : A study reported that thiazole derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anti-cancer activity .
  • Selectivity for CDKs : The compound's structural features suggest a high selectivity for CDK inhibition, which is critical for minimizing side effects associated with broader-spectrum kinase inhibitors .
  • Potential Neuroprotective Effects : Emerging research suggests that similar compounds may also possess neuroprotective properties, potentially beneficial in neurodegenerative diseases .

Toxicity and Safety Profile

While specific toxicity data for this compound is limited, general safety assessments indicate that compounds in this class should be evaluated for cytotoxicity and off-target effects during preclinical development.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3S/c1-15-6-5-9-20(22-15)24-21-23-19(14-25-21)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBBOBMQYVUQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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